L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound derived from L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. The compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, enhancing its utility in scientific research, particularly in metabolic pathway studies and enzyme activity investigations. The incorporation of these isotopes allows for precise tracking and quantification in biological systems, making it a valuable tool in pharmacokinetic studies and drug development .
L-threo-Droxidopa-13C2,15N is classified under the categories of amino acids and derivatives, stable isotopes, and analytical standards. It is typically sourced from specialized chemical suppliers who provide high-purity products suitable for research applications. The compound's CAS number is 1329556-63-9, with an alternate CAS number for its free base form being 1276295-04-5 .
The synthesis of L-threo-Droxidopa-13C2,15N involves several key steps:
L-threo-Droxidopa-13C2,15N can participate in various chemical reactions:
L-threo-Droxidopa-13C2,15N functions by crossing the blood-brain barrier where it is converted into norepinephrine through decarboxylation facilitated by L-aromatic-amino-acid decarboxylase. Norepinephrine then interacts with alpha-adrenergic receptors to induce vasoconstriction and beta-adrenergic receptors to stimulate heart activity and dilate arteries .
L-threo-Droxidopa-13C2,15N exhibits stability under controlled conditions but may react under oxidative or reductive environments depending on the reagents used .
L-threo-Droxidopa-13C2,15N is widely utilized in scientific research due to its stable isotope labeling:
This compound's unique properties enable it to serve as a crucial tool in advancing our understanding of biochemical processes and drug interactions in various research fields.
The strategic incorporation of both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes into the L-threo-Droxidopa structure represents a sophisticated approach to metabolic tracer design. This dual-labeling methodology enables researchers to simultaneously track the carbon backbone and nitrogen-containing functional groups through complex biochemical pathways. The molecular specificity achieved through this approach is particularly valuable for studying neurotransmitter precursors like L-threo-Droxidopa, which serves as a direct precursor to norepinephrine in noradrenergic pathways [1] [8].
The isotopic enrichment at specific molecular positions (indicated by the 13C2,15N designation) creates a distinct mass signature detectable by advanced analytical techniques. This allows for precise discrimination between endogenous molecules and administered compounds in biological matrices. When L-threo-Droxidopa-13C2,15N crosses the blood-brain barrier—a key property noted in its unlabeled form—researchers can track its conversion to norepinephrine within the central nervous system without interference from background signals [8]. This dual-labeling approach significantly enhances the accuracy of pharmacokinetic and metabolic studies by providing two independent isotopic signatures for verification, reducing false positives in metabolite identification [3] .
Table 1: Molecular Specifications of Isotopically Labeled L-threo-Droxidopa Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment |
|---|---|---|---|---|
| L-threo-Droxidopa-13C2,15N | 1276295-04-5 | C7¹³C2H11¹⁵NO5 | 216.17 g/mol | 13C (positions 1,2), 15N |
| D,L-threo-Droxidopa-13C2,15N Hydrochloride | 1329556-63-9 | C7¹³C2H12Cl¹⁵NO5 | 252.63 g/mol | 13C (positions 1,2), 15N |
| Droxidopa-13C2,15N hydrochloride | 1329556-63-9 | C7¹³C2H12Cl¹⁵NO5 | 252.63 g/mol | 13C (positions 1,2), 15N |
The application of dual-labeled L-threo-Droxidopa in stable isotope-resolved metabolomics (SIRM) enables unprecedented mapping of catecholamine biosynthesis pathways. By using this isotopically enriched compound, researchers can quantify metabolic flux through the dopamine-norepinephrine-epinephrine cascade and identify potential regulatory nodes in neurotransmitter synthesis [1] [3]. This approach has proven particularly valuable in Parkinson's disease research and orthostatic hypotension studies, where norepinephrine metabolism plays a crucial pathophysiological role.
The selection between stable (¹³C, ¹⁵N) and radioactive (³H, ¹⁴C) isotopes for metabolic tracer studies involves careful consideration of analytical requirements, safety concerns, and experimental objectives. Stable isotopes offer significant advantages for human translational research and longitudinal studies due to their non-radioactive nature, eliminating regulatory restrictions and radiation exposure concerns [5] . This safety profile enables clinical applications where repeated dosing or studies in vulnerable populations are necessary, such as in pediatric autonomic disorders or geriatric Parkinson's disease research.
Stable isotopes demonstrate identical chemical behavior to their natural counterparts, ensuring metabolic pathways remain undisturbed—a critical factor when studying subtle neurotransmitter dynamics. The molecular weight difference introduced by ¹³C and ¹⁵N labeling (approximately 3-5 Daltons for typical neurochemicals) creates a distinct mass shift detectable through high-resolution mass spectrometry. Modern instruments like Orbitrap and Q-TOF mass spectrometers can easily resolve these mass differences while maintaining high sensitivity and specificity [3] . In contrast, radioactive tracers require specialized detection methodologies (scintillation counting, autoradiography) that provide less molecular structural information and cannot distinguish between parent compounds and metabolites without chromatographic separation.
Table 2: Comparative Advantages of Stable vs. Radioactive Isotopes in Tracer Studies
| Characteristic | Stable Isotopes (¹³C, ¹⁵N) | Radioactive Isotopes (³H, ¹⁴C) |
|---|---|---|
| Safety Profile | Non-radioactive, no special handling | Requires radiation safety protocols |
| Detection Method | Mass spectrometry, NMR | Scintillation counting, autoradiography |
| Metabolic Information | Precise structural and positional data | Limited to radioactivity signal |
| Half-life | Stable (infinite) | ¹⁴C: 5,730 years; ³H: 12.3 years |
| Regulatory Status | Minimal restrictions | Strict licensing and disposal requirements |
| Quantification Approach | Isotope ratio relative to natural abundance | Radioactive decay counting |
| Spatial Resolution | Limited to extraction-based methods | Whole-body autoradiography possible |
The analytical power of stable isotopes is further enhanced through chemical isotope labeling (CIL) techniques that improve MS detection sensitivity. As noted in recent advances, "Chemical isotope labeling (CIL) has become increasingly popular in metabolomics and exposomics studies due to its ability to improve sensitivity, selectivity, accuracy, and analysis throughput" [3]. This approach is particularly valuable for detecting low-abundance neurotransmitters and their metabolites in complex biological matrices like cerebrospinal fluid or brain microdialysates. When combined with nuclear magnetic resonance (NMR), dual ¹³C/¹⁵N labeling enables structural elucidation of metabolites through heteronuclear correlation experiments like ¹³C-¹⁵N HSQC, providing atomic-level insights into molecular transformations that are inaccessible with radioactive tracers [10].
The stable isotope labeling market reflects these scientific advantages, projected to grow at a CAGR of 3.2% from 2025 to 2031, driven by increasing demand in metabolomics and drug development [5]. This growth trajectory underscores the scientific shift toward stable isotope methodologies in neuropharmacological research.
The production of isotopically pure L-threo-Droxidopa-13C2,15N requires sophisticated synthetic strategies that position the heavy atoms at specific molecular sites while maintaining stereochemical integrity. The synthetic pathways generally follow two approaches: total chemical synthesis from isotopically enriched building blocks and biotransformation using enzyme-catalyzed reactions with labeled precursors [1] [6] [8].
Chemical synthesis typically begins with ¹³C-enriched glycine or acetic acid derivatives and ¹⁵N-labeled ammonia sources. A key challenge involves preserving the thermosensitive catechol moiety while introducing isotopic labels at the alpha-carbon and amino group positions. The synthetic route must control three stereocenters to produce the biologically active L-threo isomer, often achieved through asymmetric hydrogenation or chiral resolution techniques [6] [8]. For instance, Simson Pharma's synthesis of D,L-threo-Droxidopa-13C2,15N hydrochloride (CAS 1329556-63-9) likely employs a diastereomeric salt resolution to separate the threo isomers from the erythro forms after introducing the dual labels [6].
Biosynthetic approaches leverage enzymatic specificity for stereochemical control. Bacterial transaminases or engineered tyrosine phenol-lyase enzymes can incorporate ¹⁵N from labeled ammonia sources while utilizing ¹³C-labeled L-serine or glycine precursors. These enzymatic methods benefit from inherent stereoselectivity and milder reaction conditions that preserve the oxidation-sensitive dihydroxyphenyl ring. The enzymatic approach mirrors methodology described for synthesizing ¹³C/¹⁵N-labeled tryptophan, where "the conversion of ¹⁵N-indole and L-Ser to 1-¹⁵N-L-Trp using Trp synthase" yields chirally pure product [4].
Table 3: Synthesis and Characterization Challenges for L-threo-Droxidopa-13C2,15N
| Parameter | Specification | Analytical Method |
|---|---|---|
| Isotopic Purity | >98% atom ¹³C; >98% atom ¹⁵N | Isotope ratio mass spectrometry (IRMS) |
| Chemical Purity | >98% (HPLC) | Reverse-phase HPLC with UV detection |
| Stereochemical Purity | >99% L-threo isomer | Chiral HPLC or capillary electrophoresis |
| Label Position | Specific carbons (1,2) and nitrogen | ¹³C-NMR, ¹⁵N-NMR |
| Mass Confirmation | m/z 217.07 [M+H]+ (theoretical: 217.06) | High-resolution mass spectrometry |
| Common Impurities | Erythro diastereomers, deaminated product | LC-MS with orthogonal separation |
Industrial-scale synthesis faces challenges in cost management due to the expense of ¹³C and ¹⁵N precursors, driving innovations in catalyst efficiency and atom economy. Suppliers like MedChemExpress and LGC Standards offer custom synthesis services with varying minimum order quantities (typically 1-50 mg for research purposes), reflecting the specialized nature of production [1] [2] [8]. The emergence of flow chemistry techniques has improved the scalability and safety of labeled compound synthesis, allowing precise control over reaction parameters critical for handling air- and moisture-sensitive intermediates in the Droxidopa synthetic pathway [7].
Quality control of the final product requires orthogonal analytical methods. Isotopic enrichment is verified through isotope ratio mass spectrometry, while chiral purity is established via chiral stationary phase HPLC comparing against unlabeled standards. The molecular structure confirmation employs tandem mass spectrometry (MS/MS) and 2D-NMR techniques, particularly important for verifying label position in the final product. As noted in pharmaceutical analysis, "MedChemExpress (MCE) has not independently confirmed the accuracy of these methods" [1] [8], highlighting the importance of rigorous in-house validation of commercial products for research applications.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1